molecular formula C6H5N3OS B181831 2-Cyano-N-thiazol-2-yl-acetamide CAS No. 90158-62-6

2-Cyano-N-thiazol-2-yl-acetamide

Cat. No. B181831
CAS RN: 90158-62-6
M. Wt: 167.19 g/mol
InChI Key: ZSPNFPWMLPHDQS-UHFFFAOYSA-N
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Description

“2-Cyano-N-thiazol-2-yl-acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . The IUPAC name is 2-cyano-N-(1,3-thiazol-2-yl)acetamide .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-Cyano-N-thiazol-2-yl-acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-Cyano-N-thiazol-2-yl-acetamide” is represented by the InChI code: 1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyano-N-thiazol-2-yl-acetamide” is 168.2 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the synthesis of new thiazole-pyridine hybrids, which have shown promising anticancer activity .
  • Methods of Application: The synthetic strategy involves condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide followed by heterocyclization with acetylacetone .
  • Results: One of the synthesized thiazole-pyridine compounds demonstrated higher activity (IC 50 5.71 μM) against breast cancer than 5-fluorouracil used as a reference (IC 50 6.14 μM) .

Synthesis of Heterocyclic Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Cyanoacetylation of Amines

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds .
  • Methods of Application: The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Antifungal Medication

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazole derivatives, such as 2-Cyano-N-thiazol-2-yl-acetamide, have been reported to have antifungal properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Antitumor Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazole nucleus, which is present in 2-Cyano-N-thiazol-2-yl-acetamide, has been reported to have antitumor activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Treatment of Glioblastoma and Melanoma

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain compounds derived from 2-Cyano-N-thiazol-2-yl-acetamide have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351192
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-thiazol-2-yl-acetamide

CAS RN

90158-62-6
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.5 g of cyanoacetic acid and 5.3 g of 2-aminothiazole, each in acetonitrile were combined, and the suspension (60 ml) was treated with a solution of 12.0 g of dicyclohexylcarbodiimide in 30 ml of acetonitrile. After exothermic reaction (and solidification) additional acetonitrile (60 ml) was added and the mixture stirred 1 hr and let stand overnight. The collected solid (20 g) was stirred with dilute (ca. 2%) NaOH solution and filtered. The filtrate was acidified with 6 N HCl and the product collected, washed with water, dried (m.p. 229°-230°) and recrystallized from acetone to give 2-(cyanoacetylamino)thiazole, m.p. 231°-2° dec.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EA El Rady, MA Barsy - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
Ethyl 2‐arylhydrazono‐3‐butyrates 2 reacted with 2‐cyano‐N‐(4‐methylphenyl) acetamide 1a and 2‐cyano‐N‐(thiazol‐2‐yl)acetamide 1b to give the pyridinedione, 4 and pyridazine 5 …
Number of citations: 26 onlinelibrary.wiley.com
SS Zykova, NM Igidov, AV Zakhmatov… - Pharmaceutical …, 2018 - Springer
A series of new 2-aminopyrrole derivatives [2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides IIa-h] were synthesized via …
Number of citations: 9 link.springer.com
M Albratty, KA El-Sharkawy, S Alam - Acta Pharmaceutica, 2017 - hrcak.srce.hr
2-Cyano-N-(thiazol-2-yl) acetamide (2a) and 2-cyano-N-(oxazol-2-yl) acetamide (2b) were obtained via the reaction of ethylcyanoacetate with either 2-aminothiazole (1a) or 2-…
Number of citations: 14 hrcak.srce.hr
AG Elagamey, SA Sattar, F El‐Taweel… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A series of Pyrido[2,3‐d]pyrimidine have been synthesized through a reaction of cyanoacetylurea derivatives with aromatic aldehydes or Arylidines. Reaction of compound 1 with …
Number of citations: 19 onlinelibrary.wiley.com
N A. Kheder, H Ather, D R. Emam… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Based on the tremendous pharmacological activities of compounds containing thiazole and carboxamide moieties, the current study aims to prepare new series of thiazole, pyrazole, …
Number of citations: 4 www.tandfonline.com
BA Al Jahdaly, GS Masaret - Journal of Molecular Liquids, 2022 - Elsevier
The electrochemical techniques such as potentiodynamic polarization (PDP), electrochemical frequency modulation (EFM), and electrochemical impedance spectroscopy (EIS) were …
Number of citations: 2 www.sciencedirect.com
J Desantis, G Nannetti, S Massari, ML Barreca… - European Journal of …, 2017 - Elsevier
With the aim to identify small molecules able to disrupt PA-PB1 subunits interaction of influenza virus (flu) RNA-dependent RNA polymerase, and based on previous structural and …
Number of citations: 43 www.sciencedirect.com
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
Y Mori - Heterocycles, 2010 - scholar.archive.org
smo_main (kewpie2) Page 1 Total Synthesis of Gambierol Yuji Mori* ■ REVIEW Polycyclic Ether Gambierol Synthesis Oxiranyl Anion Marine Toxin 2203 O O O O O O O O OH HO H H …
Number of citations: 13 scholar.archive.org
YN Mabkhot, NA Kheder, AM Farag - Heterocycles: an international …, 2010 - cir.nii.ac.jp
An efficient synthesis of new thiazole based heterocycles | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす 日本の博士…
Number of citations: 9 cir.nii.ac.jp

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